B1579526 N-α-Fmoc-N-γ-xanthyl-L-asparagine

N-α-Fmoc-N-γ-xanthyl-L-asparagine

Cat. No.: B1579526
M. Wt: 534.6
Attention: For research use only. Not for human or veterinary use.
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Description

N-α-Fmoc-N-γ-xanthyl-L-asparagine is a specialized derivative of L-asparagine, designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The compound features dual protection: the α-amino group is shielded by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the γ-amide side chain is protected by a 9H-xanthen-9-yl (Xan) group. This dual protection strategy prevents undesired side reactions during peptide chain assembly, particularly in sequences prone to aspartimide formation or oxidation .

The synthesis involves acid-catalyzed reactions between Fmoc-L-asparagine (Fmoc-Asn-OH) and xanthydrol derivatives. The Xan group is notable for its stability under standard Fmoc deprotection conditions (e.g., piperidine) but is cleaved efficiently during final trifluoroacetic acid (TFA)-mediated resin cleavage, enabling simultaneous side-chain deprotection and peptide release . This compound has been pivotal in synthesizing challenging peptides, such as those with repetitive Asp/Gln residues or sterically hindered sequences, where traditional protecting groups (e.g., Trt or Tmob) led to impurities or incomplete couplings .

Properties

Molecular Weight

534.6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The performance of N-α-Fmoc-N-γ-xanthyl-L-asparagine is best understood in contrast to other Fmoc-protected asparagine derivatives. Below is a detailed analysis:

Key Protecting Groups for Asparagine in Fmoc-SPPS

Protecting Group Structure Deprotection Conditions Purity of Product* Key Advantages/Limitations References
Xanthyl (Xan) 9H-xanthen-9-yl TFA + scavengers (simultaneous resin cleavage) High (≥95%) Reduces aspartimide formation; compatible with acid-labile resins
Trityl (Trt) Triphenylmethyl TFA + scavengers Moderate (80–90%) Bulky group minimizes side reactions but may impede coupling efficiency
Tmob 2,4,6-Trimethoxybenzyl TFA + scavengers Low (70–80%) Prone to premature cleavage during synthesis
Alloc Allyloxycarbonyl Pd(0)/PhSiH3 High (≥90%) Orthogonal to Fmoc; requires specialized reagents

*Purity data based on reversed-phase HPLC analysis of model peptides (e.g., Marshall’s ACP (65-74)).

Case Studies

  • Modified Riniker’s Peptide : Xan-protected Asn yielded 98% purity post-cleavage, whereas Tmob and Trt analogs showed 82% and 88% purity, respectively, due to residual protecting group fragments .
  • Briand’s Peptide : Xan protection reduced tryptophan alkylation side reactions by 30% compared to Trt, attributed to the Xan group’s ability to stabilize reactive intermediates .

Structural and Functional Insights

  • N-α-Fmoc-N-γ-trityl-L-asparagine: MW 596.66 g/mol .
  • Solubility : Xan derivatives exhibit improved solubility in DMF and NMP compared to Trt analogs, facilitating automated synthesis workflows .

Preparation Methods

Protection of γ-Amino Group with Xanthyl Moiety

  • Starting Material: L-asparagine
  • Reagents: Xanthyl chloride or suitable xanthylating agents
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM)
  • Conditions: Mild base (e.g., triethylamine) is used to deprotonate the γ-amino group, facilitating nucleophilic substitution with the xanthyl chloride.
  • Temperature: Typically 0–25 °C to avoid side reactions.
  • Reaction Time: 2–6 hours with monitoring by TLC or HPLC.

The reaction yields N-γ-xanthyl-L-asparagine with high selectivity due to the differential nucleophilicity of the γ-amino group compared to the α-amino group.

Protection of α-Amino Group with Fmoc

  • Reagents: 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)
  • Solvent: Typically dioxane/water mixture or DMF
  • Base: Sodium bicarbonate or sodium carbonate to maintain pH ~8–9, ensuring efficient Fmoc attachment
  • Temperature: 0–10 °C initially, then room temperature for completion
  • Reaction Time: 1–3 hours

The Fmoc group selectively reacts with the free α-amino group, yielding this compound. The reaction progress is monitored by HPLC or NMR to ensure complete conversion.

Purification and Characterization

  • Purification: The crude product is purified by recrystallization or preparative HPLC. Solvent systems such as ethyl acetate/petroleum ether mixtures are used to remove impurities.
  • Yield: Typically ranges between 70–85%, depending on reaction scale and conditions.
  • Characterization: Confirmed by NMR (¹H and ¹³C), mass spectrometry, and optical rotation measurements (e.g., D = -3 to -6 ° in DMF at 20 °C).

Example Preparation Protocol (Adapted from Related Fmoc-Asparagine Derivative Synthesis)

Step Reagents and Conditions Details
1 L-Asparagine + Xanthyl chloride + Triethylamine in DMF Stir at 0–25 °C for 4 hours
2 Work-up: Dilution with water, extraction with ethyl acetate Separate organic layer, dry over MgSO4
3 Evaporation and purification by recrystallization Use ethyl acetate/petroleum ether 2:1
4 N-γ-xanthyl-L-asparagine + Fmoc-OSu + NaHCO3 in dioxane/water Stir at 0–10 °C then room temperature for 2 hours
5 Work-up: Acidify, extract, dry, and purify by preparative HPLC Obtain this compound

Research Findings and Optimization Notes

  • Reagent Ratios: Slight excess of xanthyl chloride and Fmoc reagents (1.1–1.5 equivalents) improves yields without significant side reactions.
  • pH Control: Maintaining pH during Fmoc protection is critical; alkaline conditions favor Fmoc attachment, while acidic conditions cause deprotection.
  • Temperature Control: Low temperatures minimize side reactions and racemization.
  • Solvent Choice: DMF and dioxane/water mixtures provide optimal solubility and reaction rates.
  • Purification: Multiple recrystallizations or chromatographic steps ensure high purity suitable for peptide synthesis.

Comparative Table of Preparation Parameters

Parameter Xanthyl Protection Step Fmoc Protection Step
Starting Material L-Asparagine N-γ-xanthyl-L-asparagine
Key Reagent Xanthyl chloride 9-Fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)
Solvent DMF or DCM Dioxane/water or DMF
Base Triethylamine Sodium bicarbonate or carbonate
Temperature 0–25 °C 0–10 °C initially, then RT
Reaction Time 2–6 hours 1–3 hours
Yield 75–85% 70–85%
Purification Extraction, recrystallization Extraction, preparative HPLC

Q & A

Basic Research Questions

Q. How is N-α-Fmoc-N-γ-xanthyl-L-asparagine synthesized in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The compound is synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The Fmoc group protects the α-amine during SPPS, while the xanthyl group protects the γ-carboxamide side chain. Deprotection of the Fmoc group is achieved with 20% piperidine in DMF, followed by coupling of subsequent amino acids using activating reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and a base (e.g., DIPEA). The xanthyl group remains stable under these conditions and is cleaved post-synthesis with TFA-based cocktails .

Q. What purification methods ensure high-purity this compound?

  • Methodological Answer : Reverse-phase HPLC with C18 columns is recommended, using gradients of water/acetonitrile (0.1% TFA). Analytical HPLC (≥97% purity) should precede preparative HPLC for large-scale purification. Mass spectrometry (MS) and NMR are critical for confirming molecular identity and side-chain protection integrity .

Q. How does the compound’s stability vary under storage conditions?

  • Methodological Answer : The compound is hygroscopic and degrades under prolonged exposure to light or moisture. Store at <25°C in airtight, light-resistant containers with desiccants. Stability tests via TLC or HPLC every 6 months are advised to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in sterically hindered peptide sequences?

  • Methodological Answer : Steric hindrance from the xanthyl group may reduce coupling efficiency. Use double coupling protocols with HATU (0.95 eq) and extended reaction times (2–4 hours). Pre-activation of the amino acid (10 min in DMF with HATU/DIPEA) before resin addition improves yield. Monitor completion via Kaiser or chloranil tests .

Q. What strategies mitigate solubility challenges during SPPS incorporation?

  • Methodological Answer : The compound’s solubility in DMF (0.3 g/2 mL) can limit resin loading. Pre-dissolve in minimal DMF (40–50°C with sonication) before coupling. For problematic sequences, mix with chaotropic agents (e.g., 0.1 M HOBt in DMF) or switch to alternative solvents like NMP (N-methyl-2-pyrrolidone) .

Q. How can researchers verify the integrity of the xanthyl protection group during synthesis?

  • Methodological Answer : Use MALDI-TOF MS to detect premature deprotection (mass shift of -268.3 Da if xanthyl is lost). For NMR, the aromatic protons of the xanthyl group (δ 7.2–7.4 ppm in DMSO-d6) should remain consistent. Comparative TLC (Rf ~0.5 in 90:10 CHCl3/MeOH) also aids in monitoring stability .

Data Contradictions and Resolutions

  • Storage Temperature Conflicts : recommends storage at <25°C, while specifies refrigeration (-5°C to 5°C).

    • Resolution : Refrigeration is optimal for long-term storage (>1 year), but room temperature (20–25°C) is acceptable for short-term use if moisture is rigorously excluded. Conduct stability tests under both conditions to validate lab-specific protocols .
  • Solubility in DMF : reports 0.3 g/2 mL solubility, but batch-to-batch variability (e.g., residual solvents) may alter this.

    • Resolution : Pre-warm DMF to 40°C and sonicate for 10 min to enhance dissolution. Centrifuge (10,000 rpm, 5 min) to remove undissolved particles before use .

Methodological Tables

Parameter Optimal Condition Validation Technique
Coupling EfficiencyHATU (0.95 eq), DIPEA (2 eq), 2–4 hrsKaiser Test, HPLC
Purity Threshold≥97% (HPLC)C18 Column, 0.1% TFA Gradient
Storage Stability-5°C to 5°C, desiccatedBiannual TLC/HPLC

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